5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide is a complex organic compound that features a combination of several functional groups, including a phenyl group, a thiophene ring, a tetrahydropyran ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the isoxazole ring through a cycloaddition reaction. The thiophene and tetrahydropyran rings are then introduced through subsequent reactions, often involving condensation and cyclization steps. The final step usually involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate, which also contain a thiophene ring, are used as antifungal agents.
Isoxazole Derivatives: Compounds such as valdecoxib and parecoxib, which contain an isoxazole ring, are used as anti-inflammatory drugs.
Uniqueness
5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide is unique due to its combination of multiple functional groups, which can confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-phenyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-18(15-13-16(24-21-15)14-5-2-1-3-6-14)20-19(8-10-23-11-9-19)17-7-4-12-25-17/h1-7,12-13H,8-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSABRWYYZAHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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